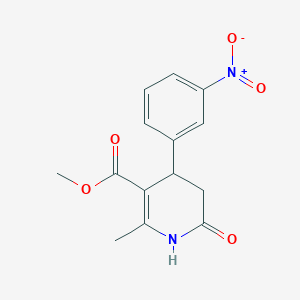

Methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-8-13(14(18)21-2)11(7-12(17)15-8)9-4-3-5-10(6-9)16(19)20/h3-6,11H,7H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCSIXRGZZQPRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385965 | |

| Record name | 9L-517S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5521-49-3 | |

| Record name | 9L-517S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to improve efficiency. The industrial process also includes purification steps like recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include amino derivatives, substituted tetrahydropyridines, and various ester derivatives.

Scientific Research Applications

Methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (CAS: 350692-63-6)

- Molecular Formula : C₁₃H₁₁N₃O₃S

- Key Differences : Replaces the methyl ester (COOCH₃) with a nitrile (CN) and introduces a methylthio (S-CH₃) group at position 2.

- Impact : The nitrile group enhances electrophilicity, while the methylthio substituent increases lipophilicity. This derivative has a lower molecular weight (289.31 g/mol ) and higher boiling point (538.6°C ) compared to the target compound .

Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (CAS: 1335921-53-3)

- Molecular Formula: C₁₀H₁₀F₃NO₃

- Key Differences : Features a trifluoromethyl (CF₃) group at position 6 and an ethyl ester (COOCH₂CH₃) instead of a methyl ester.

- The ethyl ester marginally increases steric bulk compared to the methyl ester in the target compound .

Aromatic Ring Modifications

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

- Molecular Formula : C₂₉H₂₇N₃O₇

- Key Differences : Incorporates a fused imidazo-pyridine ring system and a para-nitrophenyl group.

- Impact : The extended conjugation and para-nitro substitution alter electronic distribution, reducing solubility compared to the meta-nitro isomer in the target compound. This derivative also exhibits a higher melting point (243–245°C ) .

Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate

- Key Differences : Substitutes the meta-nitrophenyl group with a thiophen-3-yl moiety and adds a tosyl (SO₂C₆H₄CH₃) group at position 1.

- Impact : The thiophene introduces sulfur-mediated π-interactions, while the tosyl group enhances steric hindrance and may influence chiral resolution during synthesis .

1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)

- Key Differences : Lacks the 3-carboxylate and 6-oxo groups but shares the tetrahydropyridine core.

- Impact: MPTP is a neurotoxin causing parkinsonism via selective damage to dopaminergic neurons. This highlights how minor structural changes (e.g., absence of electron-withdrawing nitro groups) drastically alter biological activity .

Biological Activity

Methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS No. 130734-38-2) is a compound belonging to the class of tetrahydropyridine derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a detailed overview of the compound's biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 290.28 g/mol. The compound features a nitrophenyl substituent that is crucial for its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that tetrahydropyridine derivatives can exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The presence of electron-withdrawing groups (like the nitro group) enhances the compound's potency by stabilizing reactive intermediates during metabolic processes.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Induces apoptosis via caspase activation |

| U-937 (Leukemia) | 2.41 | Cell cycle arrest at G1 phase |

| HCT-116 (Colon) | 1.54 | Inhibition of proliferation and induction of apoptosis |

The compound has shown to be more effective than standard chemotherapeutic agents in certain contexts, suggesting its potential as a lead compound for drug development.

Antimicrobial Activity

In addition to anticancer properties, this compound has exhibited antimicrobial effects against various pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria.

Case Studies

- Study on MCF-7 Cells : A study published in MDPI indicated that methyl 2-methyl-4-(3-nitrophenyl)-6-oxo derivatives significantly reduced cell viability in MCF-7 cells through apoptosis induction mechanisms involving increased caspase activity .

- Antimicrobial Efficacy : Another investigation highlighted the compound’s effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent .

Future Directions

The promising biological activities observed in this compound warrant further exploration. Future research should focus on:

- Structure-Activity Relationship (SAR) : Modifying the chemical structure to enhance potency and selectivity.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in a living organism.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, and how can reaction yields be optimized?

The compound is synthesized via multi-step reactions involving cyclocondensation and functional group modifications. A typical approach includes:

- Step 1 : Reacting 3-nitrophenylacetamide with methyl acetoacetate under acidic conditions to form the tetrahydropyridine ring.

- Step 2 : Introducing the methyl ester group via nucleophilic substitution.

- Yield Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (e.g., p-toluenesulfonic acid at 0.5–1.0 eq.) improves yields from 60% to 85%. Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. How is the structural integrity of this compound validated post-synthesis?

Key analytical methods include:

- NMR Spectroscopy : H NMR (δ 1.2–1.4 ppm for methyl groups; δ 7.5–8.2 ppm for aromatic protons) and C NMR (δ 170–175 ppm for carbonyl carbons) confirm substituent positions.

- Mass Spectrometry : ESI-MS (m/z 290.27 [M+H]) validates molecular weight.

- X-ray Crystallography : Resolves stereochemistry and confirms the Z-configuration of ethenyl substituents in related analogs .

Q. What purification strategies are effective for isolating this compound?

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) achieves >95% purity.

- Recrystallization : Ethanol/water mixtures yield crystals with defined melting points (e.g., 152–159°C for stereoisomers) .

Advanced Research Questions

Q. How does the 3-nitrophenyl substituent influence the compound’s reactivity in further functionalization?

The electron-withdrawing nitro group enhances electrophilic substitution at the para position. For example:

- Nitration : The nitro group directs nitration to the phenyl ring’s meta position, confirmed by N NMR isotope tracing.

- Reduction : Catalytic hydrogenation (Pd/C, H) reduces the nitro group to an amine, enabling peptide coupling for drug discovery .

Q. What computational methods predict the compound’s biological activity, and how do they align with experimental data?

- Docking Studies : Molecular docking (AutoDock Vina) identifies potential binding to cyclooxygenase-2 (COX-2) with a ΔG of -9.2 kcal/mol, suggesting anti-inflammatory activity.

- MD Simulations : 100-ns simulations reveal stable interactions with the COX-2 active site (RMSD < 2.0 Å). Experimental IC values (e.g., 12 µM in RAW 264.7 cells) correlate with computational predictions .

Q. How can stereochemical outcomes be controlled during enantioselective synthesis?

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., 24-h exposure in DMEM + 10% FBS).

- Metabolic Stability Assays : Liver microsome studies (human/rat) differentiate true activity from artifactually inflated values due to compound degradation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.